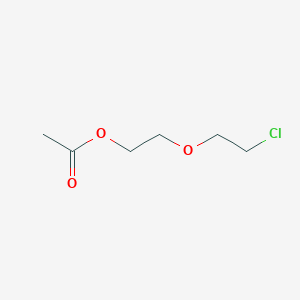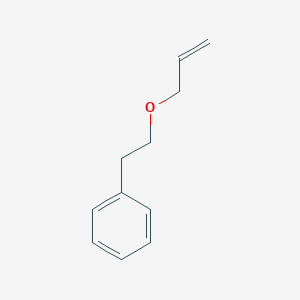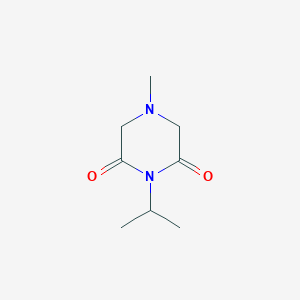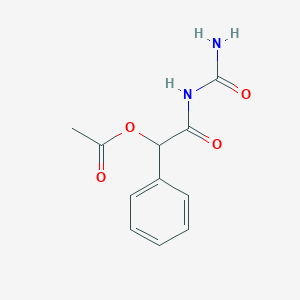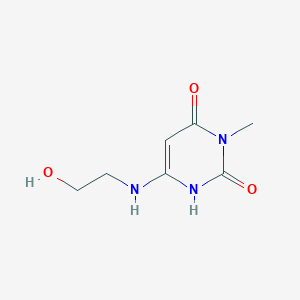
3-Methyl-6-(2-hydroxyethylamino)uracil
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(2-hydroxyethylamino)uracil, also known as Methyleugenol, is a chemical compound with a molecular formula C11H16N2O3. It is a synthetic derivative of uracil, which is a naturally occurring nucleobase. Methyleugenol has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-(2-hydroxyethylamino)uracil is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism.
Efectos Bioquímicos Y Fisiológicos
3-Methyl-6-(2-hydroxyethylamino)uracil has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to improve glucose and lipid metabolism and reduce oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-Methyl-6-(2-hydroxyethylamino)uracil in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various enzymes and receptors in the body. It can also be used to develop new drugs for the treatment of various diseases. However, one of the limitations of using 3-Methyl-6-(2-hydroxyethylamino)uracil in lab experiments is its potential toxicity. It can cause adverse effects in high doses and requires careful handling and storage.
Direcciones Futuras
There are many future directions for the study of 3-Methyl-6-(2-hydroxyethylamino)uracil. One potential direction is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential applications in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-6-(2-hydroxyethylamino)uracil and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Methyl-6-(2-hydroxyethylamino)uracil is a synthetic derivative of uracil that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biological activities and has potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Métodos De Síntesis
The synthesis of 3-Methyl-6-(2-hydroxyethylamino)uracil involves the reaction of uracil with 2-aminoethanol and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
3-Methyl-6-(2-hydroxyethylamino)uracil has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
13300-30-6 |
|---|---|
Nombre del producto |
3-Methyl-6-(2-hydroxyethylamino)uracil |
Fórmula molecular |
C7H11N3O3 |
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
6-(2-hydroxyethylamino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-10-6(12)4-5(8-2-3-11)9-7(10)13/h4,8,11H,2-3H2,1H3,(H,9,13) |
Clave InChI |
XCJLDLYHOCIIBD-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(NC1=O)NCCO |
SMILES canónico |
CN1C(=O)C=C(NC1=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




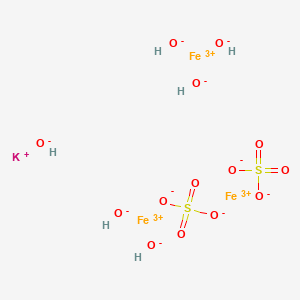





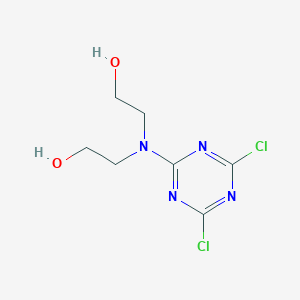
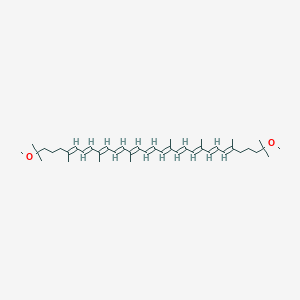
![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
